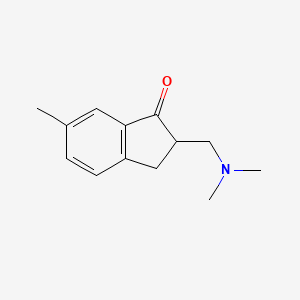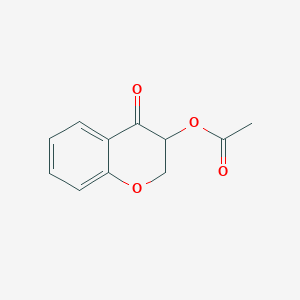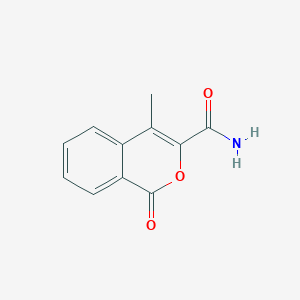![molecular formula C12H12N2O B11899318 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-93-8](/img/structure/B11899318.png)
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process . This method is efficient and concise, providing a high yield of the desired product.
Chemical Reactions Analysis
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors. For example, derivatives of this compound have been found to exhibit potent inhibitory activity against fibroblast growth factor receptors, making them potential candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFR signaling, the compound can effectively block the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3, while 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones have been synthesized for their potential use as caspase-3 inhibitors .
Properties
CAS No. |
88263-93-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)11-9(12(14)15)6-7-13-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
PNEPMUAPBNOTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)


![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)









